molecular formula C12H21NO4 B2606729 (S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate CAS No. 785828-28-6

(S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

Cat. No. B2606729
M. Wt: 243.303
InChI Key: OBEQVSYPZVGBHL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, also known as (S)-TBA-DMO, is an organic compound that has recently been used in various scientific research applications. This compound is a chiral oxazolidine derivative and is used in many different fields of science. The purpose of

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives have been synthesized using L-Serine as a chiral starting material, emphasizing its role as a synthetic precursor for the creation of medicinally significant candidates (Khadse & Chaudhari, 2015).

Intermediate in Medicinal Chemistry

  • It serves as a key intermediate for natural products like Biotin, which is crucial in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
  • The compound is involved in the synthesis of small molecule anticancer drugs, highlighting its importance in pharmaceutical development (Zhang et al., 2018).

Role in Organic Synthesis

  • It is used in various organic synthesis processes, such as the synthesis of vinylfluoro groups acting as an acetonyl cation equivalent, showcasing its versatility in chemical reactions (Purkayastha et al., 2010).
  • The compound is involved in the synthesis of tert-butyl acetothioacetate, indicating its utility in the creation of complex organic molecules (Fox & Ley, 2003).

Involvement in Biochemical Research

  • It has a role in the synthesis of 2',3'-Dideoxy-2'-trifluoromethyl-N-azanucleosides, contributing to the field of nucleoside analog development (Qing et al., 2002).
  • The compound's derivatives have been studied for their cytotoxic and pro-apoptotic activities against leukemia cells, showing potential in cancer therapy (Pinto et al., 2011).

properties

IUPAC Name

tert-butyl (4S)-4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(14)9-7-16-12(5,6)13(9)10(15)17-11(2,3)4/h9H,7H2,1-6H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEQVSYPZVGBHL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

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